

DA-67 Chromogenic Substrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DA-67, chemically known as 10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)-phenothiazine sodium salt, is a water-soluble chromogenic substrate primarily utilized in enzymatic assays.[1] Its water solubility offers a significant advantage over traditional chromogenic reagents, allowing for simplified and rapid colorimetric detection in biological samples.[2] This technical guide provides a comprehensive overview of the known properties and applications of **DA-67**, with a focus on its role in peroxidase-based assays.

Core Properties

While specific quantitative data such as the molar extinction coefficient, Michaelis-Menten constant (K(m)), and maximum reaction velocity (V({max})) for the reaction of **DA-67** with horseradish peroxidase are not readily available in the public domain, some key properties have been identified.

Property	Value/Description	Reference
Chemical Name	10- (carboxymethylaminocarbonyl) -3,7-bis(dimethylamino)- phenothiazine sodium salt	[1]
Appearance	White to green to blue powder	[2]
Solubility	Water-soluble	[2]
Chromogenic Nature	Forms a colored product upon enzymatic oxidation	[1]
Wavelength of Maximum Absorbance (λmax) of Oxidized Product	666 nm	[3]
Apparent Molar Absorptivity for H ₂ O ₂ (in a specific Fe ³⁺ -TCASAY500 system)	1.5 x 10 ⁴ L/mol·cm	[3]

Mechanism of Action and Signaling Pathway

DA-67 serves as a substrate for peroxidase enzymes. In the presence of hydrogen peroxide (H_2O_2) , peroxidase catalyzes the oxidation of **DA-67**, resulting in the formation of a colored product that can be quantified spectrophotometrically. This reaction is central to assays where the activity of a H_2O_2 -producing enzyme is measured.

Click to download full resolution via product page

Figure 1: Generalized signaling pathway for DA-67 in a coupled enzyme assay.

Experimental Protocols

Detailed and standardized protocols for the use of **DA-67** in various assays are not widely published. However, its application in a commercial kit for the determination of glycated hemoglobin (HbA1c) provides insight into a potential experimental workflow.

Example Application: Enzymatic Determination of Glycated Hemoglobin (HbA1c)

This protocol is based on the principles described in commercially available kits.

1. Principle:

This assay involves a multi-step enzymatic reaction. First, a protease selectively cleaves N-terminal fructosyl dipeptides from the β -chain of HbA1c. These fructosyl dipeptides are then oxidized by a fructosyl peptide oxidase (FPOX), producing hydrogen peroxide (H₂O₂). The generated H₂O₂ is then quantified using horseradish peroxidase (HRP) and the chromogenic substrate **DA-67**. The intensity of the color produced is proportional to the amount of HbA1c in the sample.

2. Reagents:

- Lysis Buffer: To lyse red blood cells and release hemoglobin.
- Protease Reagent: Containing a specific protease to cleave fructosyl dipeptides.
- FPOX/HRP/DA-67 Reagent: A combined reagent containing fructosyl peptide oxidase, horseradish peroxidase, and DA-67.
- Calibrators and Controls: With known concentrations of HbA1c.
- 3. Experimental Workflow:

Figure 2: General experimental workflow for HbA1c determination using **DA-67**.

4. Assay Conditions (from a specific Fe³⁺-TCASAY500 system):

The following conditions were found to be optimal in a specific study and may serve as a starting point for optimization in other peroxidase-based assays.

Parameter	Optimal Condition	Reference
рН	4.0 (in tartrate buffer)	[3]
Incubation Time	20 minutes	[3]
Incubation Temperature	40°C	[3]

Stability and Storage

Specific stability data for **DA-67** is not publicly available. As a general precaution for chromogenic substrates, it is recommended to store the powdered form in a cool, dark, and dry place. Solutions should be protected from light to minimize auto-oxidation. The stability of the final colored product should be determined empirically for each specific assay condition.

Conclusion

DA-67 is a valuable chromogenic substrate for peroxidase-based enzymatic assays due to its water solubility and distinct colorimetric properties. While its primary documented use is in the determination of glycated hemoglobin, its mechanism of action suggests potential applicability in other assays that involve the enzymatic generation of hydrogen peroxide. Further research is required to fully characterize its kinetic properties, such as the molar extinction coefficient, K(m), and V({max}), which would significantly enhance its utility and broader adoption in research and diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bdbiosciences.com [bdbiosciences.com]
- 2. A DNA/Ki67-Based Flow Cytometry Assay for Cell Cycle Analysis of Antigen-Specific CD8
 T Cells in Vaccinated Mice [jove.com]
- 3. Drug metabolism Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [DA-67 Chromogenic Substrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568101#da-67-chromogenic-substrate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com